- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265
Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
CAS番号:93524-95-9
MF:C8H7NO
メガワット:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26
3-(pyridin-4-yl)prop-2-yn-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-pyridinyl)-2-Propyn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
- 3-(4-PYRIDYL)-2-PROPYN-1-OL
- 3-pyridin-4-ylprop-2-yn-1-ol
- 3-(Pyridin-4-yl)prop-2-yn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)-
- QYFHTILWEGBMKR-UHFFFAOYSA-N
- 3-(4-Pyridyl)-2-propyne-1-ol
- 1-(4-Pyridyl)-1-propine-3-ol
- 5668AJ
- TRA0041840
- SY022164
- 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
- 1-(4-Pyridinyl)-1-propyn-3-ol
- AS-32209
- F8883-4477
- MFCD00168868
- SCHEMBL6500070
- CS-0130374
- DB-270952
- AKOS004117753
- 93524-95-9
- 3-(pyridin-4-yl)prop-2-yn-1-ol
-
- MDL: MFCD00168868
- インチ: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
- InChIKey: QYFHTILWEGBMKR-UHFFFAOYSA-N
- ほほえんだ: OCC#CC1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 133.052763847g/mol
- どういたいしつりょう: 133.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 33.12000
- LogP: 0.42540
3-(pyridin-4-yl)prop-2-yn-1-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
3-(pyridin-4-yl)prop-2-yn-1-ol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB451683-250 mg |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 250MG |
€88.20 | 2023-07-18 | |
| abcr | AB451683-1 g |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 1g |
€142.80 | 2023-07-18 | |
| abcr | AB451683-5 g |
3-(4-Pyridyl)-2-propyn-1-ol; 95% |
93524-95-9 | 5g |
€495.50 | 2022-08-31 | ||
| Apollo Scientific | OR928835-250mg |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-1g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 1g |
£31.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-5g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 5g |
£150.00 | 2025-02-21 | |
| Chemenu | CM172395-10g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 10g |
$438 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-250mg |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 250mg |
¥326.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-1g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 1g |
¥796.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-5g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 5g |
¥2786.0 | 2021-09-04 |
3-(pyridin-4-yl)prop-2-yn-1-ol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 16 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
リファレンス
- Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines, Tetrahedron Letters, 2017, 58(29), 2856-2858
合成方法 3
はんのうじょうけん
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Triethylamine ; 16 h, rt
1.2 Reagents: Triethylamine ; 16 h, rt
リファレンス
- Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst, Organic Letters, 2020, 22(14), 5423-5428
合成方法 4
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
リファレンス
- Method for the preparation of piperidine compound, Japan, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
リファレンス
- Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them, Japan, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system, Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6
合成方法 8
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
リファレンス
- Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 100 °C
リファレンス
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst, Tetrahedron Letters, 2005, 46(10), 1717-1720
合成方法 10
はんのうじょうけん
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ; 5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ; 16 h, 70 °C
1.2 Solvents: Water ; 16 h, 70 °C
リファレンス
- Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234
合成方法 11
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 60 °C
リファレンス
- The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036
合成方法 12
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium ; 23 h, rt; 6 h, 70 °C
リファレンス
- Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water, Heterocycles, 2007, 72, 665-671
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ; 30 h, 50 °C
リファレンス
- Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α, United States, , ,
3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials
- 4-Chloropyridine
- 4-Bromopyridine, hydrobromide
- 4-Iodopyridine
- 4-Ethynylpyridine
- 4-Chloropyridinium chloride
3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products
3-(pyridin-4-yl)prop-2-yn-1-ol 関連文献
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol) 関連製品
- 865756-45-2(Pyridine, 4,4'-[(2-methyl-1,3-phenylene)di-2,1-ethynediyl]bis-)
- 61266-33-9(3-(pyridin-3-yl)prop-2-yn-1-ol)
- 13295-94-8(4-(2-phenylethynyl)pyridine)
- 55384-91-3(3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)-)
- 13295-96-0(Pyridine, 4-[(4-methylphenyl)ethynyl]-)
- 66869-74-7(3-(pyridin-4-yl)prop-2-ynoic acid)
- 918801-05-5(1,4-Bis(4'-pyridylethynyl)durene)
- 7224-02-4(Butanedioic acid, 2-hydroxy-, lanthanum(3+) salt (1:1))
- 192643-83-7(4-(4-Pyridyl)-3-butyn-1-ol)
- 73564-69-9(bpac)
推奨される供給者
烟台朗裕新材料科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Jing Kun Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬